DIRECT YELLOW 117
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Overview
Description
Direct Yellow 117, also known as C.I. This compound, is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and linen. It is known for its bright yellow color and good dyeing properties. The chemical structure of this compound includes multiple azo groups, which are responsible for its vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions: Direct Yellow 117 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine, such as 4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with a coupling component, such as 2-naphthol-3,6-disulfonic acid, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions: Direct Yellow 117 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under controlled conditions.
Major Products:
Oxidation: Nitro derivatives of the original dye.
Reduction: Amino derivatives of the original dye.
Substitution: Halogenated or sulfonated derivatives of the original dye.
Scientific Research Applications
Direct Yellow 117 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining protocols for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mechanism of Action
Direct Yellow 117 can be compared with other azo dyes such as Direct Yellow 11 and Direct Yellow 27. While all these dyes share similar azo structures, this compound is unique due to its specific substituents on the aromatic rings, which impart distinct dyeing properties and color fastness. Direct Yellow 11 and Direct Yellow 27 may have different applications and performance characteristics based on their chemical structures.
Comparison with Similar Compounds
- Direct Yellow 11
- Direct Yellow 27
- Direct Orange 15
Direct Yellow 117 stands out for its bright yellow color, good dyeing properties, and versatility in various applications.
Biological Activity
Direct Yellow 117, also known as C.I. This compound or C.I. 29041, is a synthetic dye belonging to the azo dye class. Its molecular formula is C30H21N6Na3O11S with a molecular weight of 806.69 g/mol. This compound is primarily used in textile applications and has raised concerns regarding its biological activity and potential health impacts.
- Molecular Structure: Double azo class
- CAS Registry Number: 12217-74-2
- Applications: Primarily used for dyeing textiles and paper products.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its toxicity and potential carcinogenic effects. The following sections detail the key findings related to its biological activity.
1. Toxicological Studies
Research has indicated that this compound may exhibit toxic effects on living organisms, particularly aquatic life. A study highlighted that compounds containing azo dyes, including this compound, are often toxic and can induce mutagenicity and carcinogenicity in aquatic organisms .
Table 1: Summary of Toxicological Findings
2. Carcinogenicity
This compound has been implicated in increased cancer risks, particularly in occupational settings involving dye exposure. A case-control study indicated that workers in the textile dyeing industry showed elevated risks for bladder cancer, with specific azo dyes being linked to these outcomes .
Case Study Example:
A study conducted on textile workers in Mataro County, Spain, found a significant association between exposure to certain dyes, including azo dyes like this compound, and bladder cancer incidence (OR=4.41) after adjusting for confounding factors such as tobacco smoking .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve oxidative stress pathways and DNA damage mechanisms typical of many azo dyes.
Table 2: Proposed Mechanisms of Action
Mechanism | Description |
---|---|
Oxidative Stress | Induces reactive oxygen species (ROS) |
DNA Damage | Potential to cause mutations |
Disruption of Cellular Functions | Alters normal cellular processes |
Environmental Impact
The environmental persistence of this compound raises concerns about its bioaccumulation and toxicity in aquatic ecosystems. Studies have shown that synthetic dyes can significantly affect microbial communities and aquatic life, leading to broader ecological consequences .
Properties
CAS No. |
12217-74-2 |
---|---|
Molecular Formula |
C30H21N6Na3O11S3 |
Molecular Weight |
806.7 g/mol |
IUPAC Name |
trisodium;7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C30H24N6O11S3.3Na/c1-47-28-16-23(36-34-21-3-2-4-24(14-21)48(38,39)40)11-12-27(28)32-30(37)31-19-7-9-20(10-8-19)33-35-22-6-5-18-13-25(49(41,42)43)17-29(26(18)15-22)50(44,45)46;;;/h2-17H,1H3,(H2,31,32,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;/q;3*+1/p-3 |
InChI Key |
OLZLSZSJWPCIRW-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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